![molecular formula C3HI3N2 B157059 2,4,5-Triiodoimidazole CAS No. 1746-25-4](/img/structure/B157059.png)
2,4,5-Triiodoimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2,4,5-triiodoimidazole derivatives has been explored in various studies. For instance, the synthesis of 1-methyl-2,4,5-trinitroimidazole (III), 1-carboethoxy-2,4,5-trinitroimidazole (V), and 1-picryl-2,4,5-trinitroimidazole (VII) was achieved by nitration of 1-methyl-/1-carboethoxy-(2,4,5-triiodoimidazole) with fuming nitric acid at 0 degrees C. Additionally, the condensation of 2,4,5-triiodoimidazole with picryl chloride followed by nitration produced compound VII . Another study reported the synthesis of 2,4,5-triaryl-imidazoles from keto-oxime through cyclization to N-hydroxyimidazole and a subsequent in situ thermal reduction of the N-O bond under microwave irradiation .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectral techniques. Elemental analysis, spectral (FT-IR, (1)H NMR, (13)C NMR, and UV-vis) and thermal techniques were employed to confirm the structure of the synthesized derivatives . X-ray diffraction was used to determine the crystal and molecular structure of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, confirming the tautomeric form of the compounds in the solid state .
Chemical Reactions Analysis
The chemical reactivity of 2,4,5-triiodoimidazole derivatives includes their ability to undergo nitration and condensation reactions to form various nitroimidazoles with potential applications as insensitive high-energy materials . The electrochemical behavior of tripodal-benzimidazole derivatives synthesized from 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was studied using cyclic voltammetry, indicating similar characteristics among the compounds except for the nitro derivative .
Physical and Chemical Properties Analysis
The thermolysis studies of the nitroimidazoles synthesized from 2,4,5-triiodoimidazole derivatives revealed exothermic decomposition with a maximum temperature range of 196-225 degrees C. The activation energy for these compounds was found to be in the range of 150-170 kJ/mol. Sensitivity data indicated that these compounds are relatively safe towards external stimuli, with potential for low vulnerability applications . The antimicrobial activities of tripodal-benzimidazole derivatives were evaluated against bacterial cultures, comparing their effectiveness to that of gentamycin .
Relevant Case Studies
The synthesized 2,4,5-trinitroimidazole derivatives have been suggested as potential candidates for insensitive high-energy materials due to their safe nature towards external stimuli and high velocity of detonation . The tripodal-benzimidazole derivatives exhibited antimicrobial activities, which could be relevant for the development of new antimicrobial agents . The antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was tested in vitro on several human cancer cell lines, with some compounds showing moderate activity .
Scientific Research Applications
Synthesis and Characterization
2,4,5-Triiodoimidazole is synthesized from imidazole, and its preparation has been refined for better yields. This compound can be transformed into other derivatives, such as 2,4,5-trinitroimidazole, through nitrolysis, demonstrating its versatility in chemical synthesis (Katritzky, Cundy, & Chen, 1993).
Use in Energetic Materials
2,4,5-Triiodoimidazole is a precursor for creating insensitive high energy materials. Derivatives like 1-methyl-2,4,5-trinitroimidazole have been synthesized and characterized for their potential in low vulnerability applications, with studies revealing significant energy activation and lower sensitivity to external stimuli (Jadhav et al., 2007).
Antimicrobial Activity
This compound and its metal complexes have been examined for their antimicrobial properties. Although 2,4,5-Triiodoimidazole itself showed minimal activity, its metal complexes, particularly the Co^2+ complex, displayed significant antifungal activity, suggesting its potential in antimicrobial applications (Duru, Duru, Ngochindo, & Ukiwe, 2016).
Biofilm Inhibition
Research into 2-aminoimidazole derivatives, a related class of compounds, has shown effectiveness in inhibiting and dispersing biofilms across various bacterial orders. This suggests the potential of 2,4,5-Triiodoimidazole derivatives in addressing bacterial biofilm-related issues (Rogers, Huigens, Cavanagh, & Melander, 2010).
Potential in Drug Development
Studies have synthesized 2,4,5-Tri(hetero)arylimidazole derivatives and evaluated them for antibacterial activity. These compounds have shown promise in inhibiting bacterial proliferation, indicating their potential in new drug development (Ramos et al., 2020).
Agricultural Applications
Imidazole structures, including 2,4,5-Triiodoimidazole derivatives, have been utilized in agriculture and horticulture as plant growth retardants. They offer insights into the regulation of terpenoid metabolism and its relation to plant growth and senescence (Grossmann, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazole derivatives can participate in various synthetic reactions, such as suzuki coupling reaction, synthesis of azoamine, etc .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant .
Result of Action
It is often used in the field of medicine to synthesize certain drugs, such as antibacterial agents and anti-cancer drugs .
properties
IUPAC Name |
2,4,5-triiodo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HI3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDCNJIBRZBEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HI3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169855 | |
Record name | 2,4,5-Triiodoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Triiodoimidazole | |
CAS RN |
1746-25-4 | |
Record name | 2,4,5-Triiodo-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Triiodoimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1746-25-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-Triiodoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Triiodo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-Triiodo-1H-imidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39A7ADJ9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.